SIPI-7623 is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a nonsteroidal scaffold and its potential applications as an antagonist of the farnesoid X receptor (FXR). This receptor is critical in regulating bile acid homeostasis, glucose metabolism, and lipid metabolism, making SIPI-7623 a compound of interest for metabolic disorders.
SIPI-7623 is classified as a synthetic organic compound. It is derived from a series of designed derivatives aimed at enhancing biological activity against specific targets within the body. The compound is primarily studied for its antagonistic effects on FXR, which positions it within the category of pharmacological agents targeting nuclear receptors.
The synthesis of SIPI-7623 involves several chemical reactions that create the desired nonsteroidal scaffold. One notable method includes the use of a multi-step synthetic route that optimizes yield and purity.
Specific reaction conditions, including temperature, solvent choice, and reaction time, are meticulously controlled to ensure high yields and minimize by-products.
The molecular structure of SIPI-7623 can be characterized by its unique arrangement of atoms which contributes to its biological activity.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of SIPI-7623.
SIPI-7623 participates in various chemical reactions that can modify its properties or enhance its biological activity:
Understanding these reactions is crucial for optimizing the compound's therapeutic potential.
The mechanism of action for SIPI-7623 primarily involves its antagonistic effects on FXR. Upon binding to FXR, SIPI-7623 inhibits receptor activation, leading to altered gene expression involved in bile acid synthesis and metabolism:
Quantitative data on IC50 values (inhibitory concentration required to inhibit 50% of target activity) further elucidates the potency of SIPI-7623 as an FXR antagonist.
SIPI-7623 possesses several notable physical and chemical properties:
These properties are critical for understanding how SIPI-7623 behaves in biological systems and its potential as a therapeutic agent.
SIPI-7623 has several promising applications in scientific research:
SIPI-7623 is a semi-synthetic small molecule derived from bioactive compounds isolated from Artemisia capillaris (Oriental wormwood), a plant used in traditional medicinal practices. The parent extract contains complex mixtures of flavonoids and terpenoids, with SIPI-7623 representing a structurally optimized phenyl alkyl ether derivative designed to enhance pharmacological activity and metabolic stability. Key modifications focused on the core scaffold to improve target specificity and binding affinity for the farnesoid X receptor (FXR) while reducing off-target effects. This rational design leveraged the natural product’s bioactivity while addressing limitations such as low potency and poor bioavailability associated with crude extracts [1] [5].
The synthesis of SIPI-7623 involves multi-step organic reactions starting from scaffold precursors identified in Artemisia capillaris. Critical steps include:
Derivative optimization has yielded compounds with enhanced FXR antagonism. For example, compound A-11 (a SIPI-7623 analogue) exhibits significantly improved potency (IC~50~ = 7.8 ± 1.1 μM) compared to SIPI-7623 (IC~50~ = 40.8 ± 1.7 μM) through the incorporation of a tert-butyl group and a dichloro-substituted benzamide moiety. This modification stabilizes hydrophobic interactions within FXR’s ligand-binding pocket (LBP) [6].
Table 1: Structural Analogs of SIPI-7623 and Their Antagonistic Activity
Compound | Key Structural Features | FXR IC₅₀ (μM) | Improvement vs. SIPI-7623 |
---|---|---|---|
SIPI-7623 | Phenyl alkyl ether core | 40.8 ± 1.7 | Baseline |
A-11 | tert-Butyl; dichloro-benzamide | 7.8 ± 1.1 | 5.2-fold |
Z-Guggulsterone | Natural steroidal scaffold | 45.9 ± 1.1 | None |
SIPI-7623 has the molecular formula C₂₁H₂₅ClO₄, with a calculated molecular weight of 376.88 g/mol. Critical physicochemical properties include:
Table 2: Physicochemical Properties of SIPI-7623
Property | Value | Significance |
---|---|---|
Molecular Weight | 376.88 g/mol | Optimal for oral bioavailability |
LogP | 4.2 | High lipophilicity; enhances cellular uptake |
H-Bond Acceptors | 4 | Moderate target interaction potential |
H-Bond Donors | 1 | |
Rotatable Bonds | 7 | Conformational flexibility for binding |
Aqueous Solubility | <5 µg/mL (pH 7.4) | Limits absorption; requires formulation strategies |
FXR (farnesoid X receptor, NR1H4) is a bile acid-activated nuclear receptor predominantly expressed in the liver, intestines, and kidneys. It functions as a master regulator of:
SIPI-7623 exerts its hypolipidemic effects by blocking FXR’s transcriptional activity, thereby:
The FXR ligand-binding domain (LBD) contains a hydrophobic pocket that accommodates bile acids (e.g., CDCA) or synthetic ligands. SIPI-7623 binds competitively as an antagonist by:
Molecular docking reveals key interactions:
Table 3: Key FXR Ligands and Their Mechanisms
Ligand | Type | Primary Target Interaction | Functional Outcome |
---|---|---|---|
SIPI-7623 | Antagonist | Competitive binding in LBD; H12 displacement | ↑ CYP7A1; ↓ SREBP-1c; ↓ IBABP |
Obeticholic Acid | Agonist | H12 stabilization; coactivator recruitment | ↓ CYP7A1; ↑ BSEP |
Guggulsterone | Antagonist | Alters FXR conformation | Mild cholesterol reduction |
A-11 (Derivative) | Potent Antagonist | Enhanced hydrophobic contacts | 5.2-fold ↑ potency vs. SIPI-7623 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0